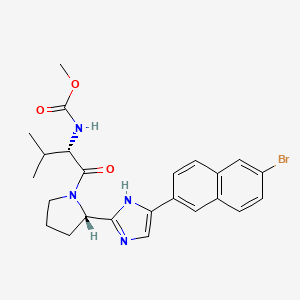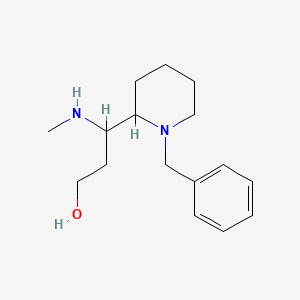
3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Amination: Introduction of the methylamino group is achieved through nucleophilic substitution reactions.
Alcohol Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol would depend on its specific interactions with molecular targets. Typically, piperidine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The compound might act as an agonist or antagonist, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog without the hydroxyl and methylamino groups.
3-(1-Benzylpiperidin-2-yl)propan-1-ol: Lacks the methylamino group.
3-(1-Benzylpiperidin-2-yl)-3-(dimethylamino)propan-1-ol: Contains an additional methyl group on the amino group.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol is unique due to the presence of both the hydroxyl and methylamino groups, which can influence its pharmacological properties and reactivity. These functional groups can enhance its solubility, binding affinity, and overall biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-17-15(10-12-19)16-9-5-6-11-18(16)13-14-7-3-2-4-8-14/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3 |
InChI Key |
ABIPJBCGWZQDKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
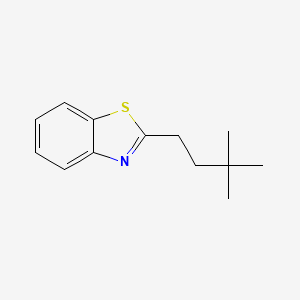

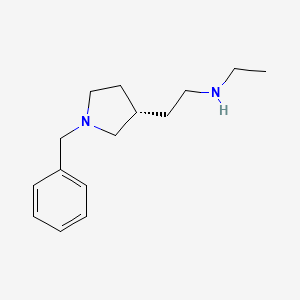
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)

![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
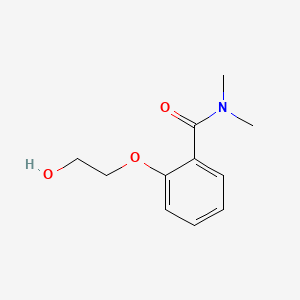
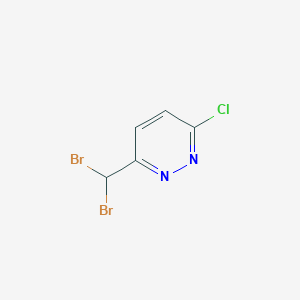
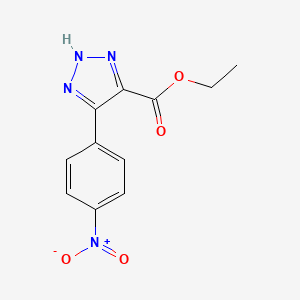
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
